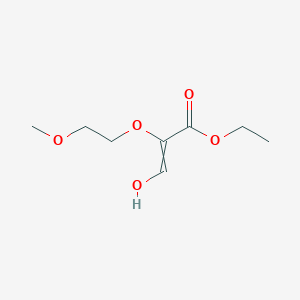
Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate: is an organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of an ester functional group conjugated to a double bond at the α,β position. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate typically involves the esterification of 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.
Medicine: The compound has potential applications in drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity makes it suitable for various polymerization processes.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate involves its interaction with specific molecular targets. In enzymatic reactions, the compound can act as a substrate, undergoing hydrolysis or oxidation-reduction reactions. The ester group is typically hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. In oxidation-reduction reactions, the compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Comparison with Similar Compounds
- Methyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate
- Ethyl 3-hydroxy-2-(2-ethoxyethoxy)prop-2-enoate
- Propyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate
Comparison: this compound is unique due to its specific ester group and the presence of a methoxyethoxy substituent. This combination imparts distinct reactivity and solubility properties compared to similar compounds. For instance, the ethyl ester group provides moderate hydrophobicity, while the methoxyethoxy group enhances solubility in polar solvents. This balance of properties makes it particularly useful in various chemical and industrial applications.
Properties
CAS No. |
62004-92-6 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate |
InChI |
InChI=1S/C8H14O5/c1-3-12-8(10)7(6-9)13-5-4-11-2/h6,9H,3-5H2,1-2H3 |
InChI Key |
NDMQCVWIAMOOQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















